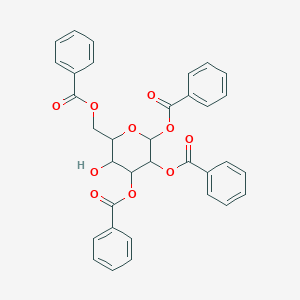

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C34H28O10 and a molecular weight of 596.6 g/mol. This compound is characterized by its multiple benzoyloxy groups attached to a hydroxyoxan ring, making it a significant molecule in various chemical and biological research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate typically involves the esterification of a hydroxyoxan derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Hydrolysis of Ester Groups

The compound undergoes hydrolysis under acidic or basic conditions due to its four ester bonds (three benzoyloxy groups and one methyl benzoate).

Acid-Catalyzed Hydrolysis

- Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. This leads to tetrahedral intermediate formation, followed by ester cleavage .

- Conditions : Concentrated sulfuric acid in methanol or HCl in aqueous THF .

- Products : Sequential hydrolysis yields 3-hydroxyoxane derivatives and free benzoic acid .

Base-Promoted Hydrolysis

- Mechanism : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate. The alkoxide leaving group is expelled, generating carboxylate salts .

- Conditions : Potassium tert-butoxide in polar aprotic solvents (e.g., DMF) or NaOH in ethanol .

- Products : Potassium or sodium salts of deacylated intermediates .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Key Products | Source |

|---|---|---|---|

| Acidic | H₂SO₄, MeOH | 3-Hydroxyoxane, benzoic acid | |

| Basic | KOtBu, DMF | Potassium carboxylate derivatives | |

| Oxidative | RuO₄, NaIO₄ | 1,4-Diketones (via ring cleavage) |

Transesterification and Acylation

The hydroxyl group at position 3 is a reactive site for further functionalization:

Transesterification

- Reagents : Benzoyl chloride (BzCl) in pyridine or dimethyl carbonate in water .

- Outcome : Replacement of the hydroxyl group with additional acyl groups (e.g., acetyl or benzoyl) .

Acylation of Hydroxyl Group

- Mechanism : The hydroxyl group reacts with acyl donors (e.g., acetic anhydride) in the presence of DMAP or DCC .

- Example : Acetylation yields fully protected derivatives like ((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate .

Oxidative Cleavage

RuO₄-catalyzed oxidative cleavage converts the oxane ring into a 1,4-diketone:

- Conditions : RuO₄/NaIO₄ in acetone/water .

- Mechanism : Stereoselective oxidation of vicinal diols (post-hydrolysis) generates diketones .

Salt Formation

Deprotonation of hydroxyl or carboxylate groups forms salts:

- Reagents : Potassium tert-butoxide in THF or ethanol .

- Example : Potassium salts enhance solubility for pharmaceutical applications .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Organic Synthesis

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate serves as a versatile building block in organic synthesis. Its structure enables the formation of more complex molecules through various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group can be oxidized to a carbonyl | PCC (Pyridinium chlorochromate) |

| Reduction | Ester groups can be reduced to alcohols | LiAlH4 (Lithium aluminum hydride) |

| Substitution | Benzoyloxy groups can be replaced with other functional groups | Nucleophiles (amines, thiols) |

Research indicates that this compound may possess various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.

Pharmaceutical Development

Due to its unique structural features, this compound is being explored for drug development:

- Mechanism of Action : The compound interacts with specific molecular targets, potentially influencing enzyme activity and receptor modulation.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Synthesis of Complex Molecules

In a research project focused on organic synthesis, researchers successfully utilized this compound as a precursor for synthesizing novel anti-inflammatory agents. The compounds exhibited promising activity in vitro.

Mécanisme D'action

The mechanism of action of (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, modulating their activity. The hydroxyoxan ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl acetate

- (4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl propionate

Uniqueness

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate is unique due to its specific arrangement of benzoyloxy groups and the presence of a hydroxyoxan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C34H28O10 and a molecular weight of 596.6 g/mol. This compound features multiple benzoyloxy groups attached to a hydroxyoxan ring, which may contribute to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 596.6 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Solubility | Organic solvents |

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The benzoyloxy groups may interact with enzymes or receptors, modulating their activity. Additionally, the hydroxyoxan ring can participate in hydrogen bonding and other interactions that influence the compound's biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of benzoyloxy compounds have shown effectiveness against various bacterial strains and fungi. The presence of multiple benzoyloxy groups likely enhances these effects by increasing hydrophobic interactions with microbial membranes.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. Such actions could position this compound as a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Agar diffusion method was used against several bacterial strains including E. coli and Staphylococcus aureus.

- Results : The compound exhibited a significant zone of inhibition compared to control samples, indicating strong antimicrobial properties.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To determine the anti-inflammatory potential through cytokine profiling.

- Method : In vitro assays were conducted using macrophage cell lines treated with the compound.

- Results : A reduction in TNF-alpha and IL-6 levels was observed, suggesting that the compound may inhibit inflammatory responses effectively.

Applications in Medicine and Industry

Given its promising biological activities, this compound could find applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Agricultural Chemistry : Potential use as a biopesticide or fungicide due to its antimicrobial properties.

- Material Science : Utilization in creating specialty chemicals or materials that require specific biological interactions.

Propriétés

IUPAC Name |

(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.